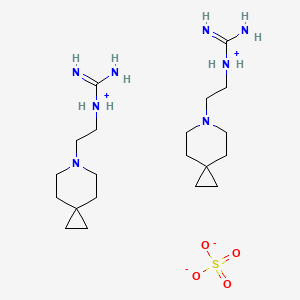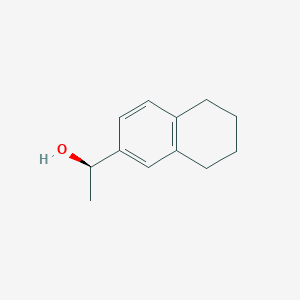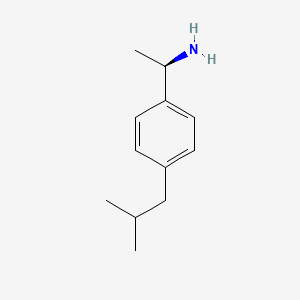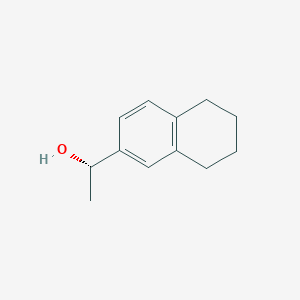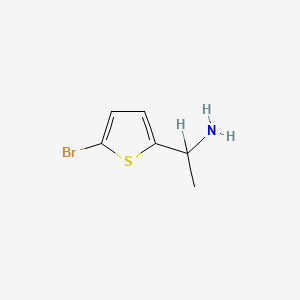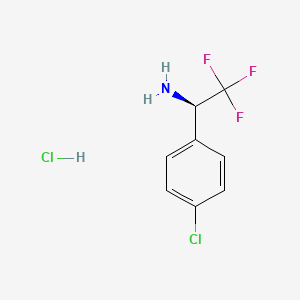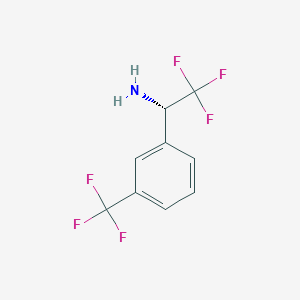
Lanthanum antimonide
Übersicht
Beschreibung
Lanthanum antimonide is a compound of lanthanum, a chemical element with the symbol La and atomic number 57 , and antimony. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . It is the eponym of the lanthanide series, a group of 15 similar elements between lanthanum and lutetium in the periodic table .
Synthesis Analysis
The synthesis of a nano-sized La (III) supramolecular species was achieved by the sonochemical method . This compound decomposed at 800 °C in air to produce La2O3 nanoparticles . Lanthanum oxide nanoparticles were characterized by FESEM, EDAX, and XRD techniques .Molecular Structure Analysis
Lanthanum gallium antimonide, La12Ga3.26Sb24.02, has been synthesized and its structure has been determined by single-crystal X-ray diffraction methods . The structure is orthorhombic, with space group D2h25 - Immm .Chemical Reactions Analysis
Lanthanum reacts slowly with cold water, and quickly with hot water , forming lanthanum(III) hydroxide, La(OH)3, and hydrogen gas (H2) . It also reacts with all the halogens, forming the corresponding lanthanum (III) halides .Physical And Chemical Properties Analysis
Lanthanum is a solid at 20°C with a density of 6.15 g/cm3 . It has a melting point of 920°C and a boiling point of 3464°C . The lanthanides have similar ionic radii to calcium, but due to a higher charge, they have a high affinity for Ca2+ sites on biological molecules .Wissenschaftliche Forschungsanwendungen
Medical Applications
Lanthanum compounds, including lanthanum antimonide, have been studied for their potential medical applications. One area of interest is their use in metal-based drugs. For instance, lanthanum carbonate has been approved for treating hyperphosphatemia, showcasing the therapeutic potential of lanthanides (Fricker, 2006). Additionally, lanthanides including lanthanum have shown promise in cancer diagnosis, therapy, and antibacterial activity. Their paramagnetic properties are beneficial in magnetic resonance imaging (MRI), making them valuable in medical imaging and cancer therapy (Kaczmarek et al., 2018).
Environmental and Agricultural Impact
Lanthanum, as a rare earth element, has demonstrated the ability to induce hormesis in plants. Hormesis is a biphasic dose response where low doses stimulate and high doses inhibit. Lanthanum's impact on plant growth within this framework suggests potential applications in agriculture and environmental science (Agathokleous et al., 2018). Furthermore, lanthanum oxide nanoparticles have been used to scavenge phosphate in microbial growth media, highlighting their role in antimicrobial strategies and nutrient starvation techniques (Gerber et al., 2012).
Industrial and Chemical Applications
In the realm of industrial applications, lanthanum compounds have been used in electrochromatographic studies for metal ion separations, demonstrating their utility in analytical chemistry. Lanthanum antimonite, specifically, has shown potential in the separation of metal ions due to its ion-exchange properties (De & Chakraborty, 1981). Additionally, lanthanum's interaction with other elements and compounds, such as in lanthanum gallium manganese antimonide, highlights its role in the development of materials with specific electrical and structural properties (Crerar et al., 2003).
Wirkmechanismus
Lanthanum carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption .
Safety and Hazards
Zukünftige Richtungen
Lanthanum-based adsorbents have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water . More pilot-scale studies involving La-based adsorbents should be conducted .
Eigenschaften
IUPAC Name |
antimony;lanthanum(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCSAYBLRCMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[La+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LaSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.665 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12142-69-7 | |
| Record name | Antimony, compd. with lanthanum (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012142697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with lanthanum (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with lanthanum (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)

